Methane, chloro-bis(methylsulfanyl)-

Description

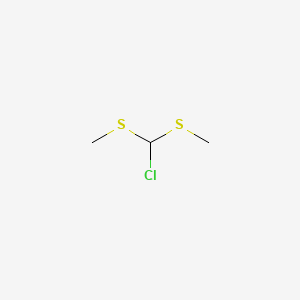

Methane, chloro-bis(methylsulfanyl)- (CAS: 62999-77-3) is an organosulfur compound with the molecular formula C₃H₇ClS₂. Structurally, it consists of a central methane carbon bonded to two methylsulfanyl (-S-CH₃) groups and one chlorine atom (Figure 1). Its molecular weight is 142.7 g/mol, and it exhibits a calculated partition coefficient (XLogP3) of 2.4, indicating moderate hydrophobicity . Key properties include a topological polar surface area of 50.6 Ų and a heavy atom count of 6, reflecting its compact yet polarizable structure . While its specific applications remain underexplored in the provided literature, its structural analogs (e.g., bis(methylsulfanyl)methane) are recognized as biomarkers in truffle species .

Properties

CAS No. |

62999-77-3 |

|---|---|

Molecular Formula |

C3H7ClS2 |

Molecular Weight |

142.7 g/mol |

IUPAC Name |

chloro-bis(methylsulfanyl)methane |

InChI |

InChI=1S/C3H7ClS2/c1-5-3(4)6-2/h3H,1-2H3 |

InChI Key |

WKKZMTOZEONNHV-UHFFFAOYSA-N |

Canonical SMILES |

CSC(SC)Cl |

Origin of Product |

United States |

Preparation Methods

Methane, chloro-bis(methylsulfanyl)- can be synthesized through several methods:

- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce methane, chloro-bis(methylsulfanyl)- and hydrogen chloride:

Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl

Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl

CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl

These methods are commonly used in industrial production due to their efficiency and scalability .

Chemical Reactions Analysis

Methane, chloro-bis(methylsulfanyl)- undergoes various types of chemical reactions:

Substitution Reactions: It is highly reactive and can undergo substitution reactions with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.

Elimination Reactions: It can undergo E1cb elimination to generate sulfene, which can then react with alcohols to form methanesulfonates.

Reduction Reactions: Methanesulfonates formed from methane, chloro-bis(methylsulfanyl)- can be reduced to form various products.

Rearrangement Reactions: When treated with a Lewis acid, oxime methanesulfonates can undergo Beckmann rearrangement.

Scientific Research Applications

Methane, chloro-bis(methylsulfanyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to synthesize methanesulfonates, which are intermediates in various chemical reactions such as substitution, elimination, and reduction.

Biology: Methanesulfonates derived from this compound are used in biological studies as alkylating agents.

Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfonamide-based drugs.

Mechanism of Action

The mechanism of action of methane, chloro-bis(methylsulfanyl)- involves its high reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with various nucleophiles. The compound undergoes fission of its alkyl-oxygen bonds, leading to the formation of reactive intermediates that can interact with molecular targets within the intracellular milieu .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methane, chloro-bis(methylsulfanyl)- with structurally and functionally related organosulfur compounds, focusing on physicochemical properties, biological relevance, and analytical detection.

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |

|---|---|---|---|---|

| Methane, chloro-bis(methylsulfanyl)- | C₃H₇ClS₂ | 142.7 | 2.4 | Two -S-CH₃ groups + Cl substituent |

| Bis(methylsulfanyl)methane | C₃H₈S₂ | 108.23 | 1.5 | Two -S-CH₃ groups (no halogen) |

| Dimethyl sulfide | C₂H₆S | 62.13 | 0.1 | Single -S-CH₃ group |

| Chloromethoxymethane | C₂H₅ClO | 80.51 | 1.2 | -O-CH₃ and -Cl substituents |

- Key Observations :

- The chlorine atom in methane, chloro-bis(methylsulfanyl)- increases molecular weight and hydrophobicity (XLogP3 = 2.4) compared to bis(methylsulfanyl)methane (XLogP3 = 1.5) .

- Bis(methylsulfanyl)methane lacks halogen substituents, resulting in lower polarity and higher volatility, as evidenced by its role as a volatile marker in Tuber magnatum truffles .

- Dimethyl sulfide, a simpler analog with one sulfur atom, is significantly more volatile (boiling point: 37°C) due to its smaller molecular size .

Analytical Detection and Differentiation

- Bis(methylsulfanyl)methane is quantified using stable isotope-labeled internal standards (e.g., (²H₈)naphthalene) to ensure precision in GC-MS workflows. Its absence in T. borchii samples (<56 μg/kg) provides a clear differentiation window of 154 μg/kg from T. magnatum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.